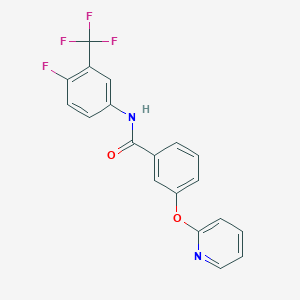

N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide

Beschreibung

N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide is a benzamide derivative featuring a trifluoromethyl group, a fluorinated phenyl ring, and a pyridin-2-yloxy substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridinyl moiety may contribute to binding interactions with biological targets .

Eigenschaften

IUPAC Name |

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F4N2O2/c20-16-8-7-13(11-15(16)19(21,22)23)25-18(26)12-4-3-5-14(10-12)27-17-6-1-2-9-24-17/h1-11H,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBADCUVBQKHEIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common approach is the reaction of 4-fluoro-3-(trifluoromethyl)aniline with 3-(pyridin-2-yloxy)benzoyl chloride under controlled conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also incorporate green chemistry principles to minimize environmental impact and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of different substituted benzamides or other derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to investigate cellular processes and molecular interactions.

Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical products.

Wirkmechanismus

The mechanism by which N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the pyridin-2-yloxy group contributes to its biological activity. The exact molecular targets and pathways may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparisons

Key Observations :

- Trifluoromethyl Phenyl Group : Common in kinase inhibitors (e.g., LCK inhibitors in Table 1), where the CF₃ group enhances binding to hydrophobic pockets .

- Pyridinyl vs.

- Fluoro vs. Chloro Substituents : The 4-fluoro group in the target compound may improve metabolic stability compared to chlorinated analogs like N-(4-chlorophenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide .

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

*Estimates based on structural analogs.

Research Implications and Limitations

- Activity Gaps : While the target compound’s structural analogs show kinase inhibition (e.g., IC₅₀ values as low as 0.27 nM ), direct biological data for the target molecule are unavailable in the provided evidence.

- Structural Optimization : The pyridin-2-yloxy group may offer advantages over pyrimidinyl or quinazolinyl substituents in terms of solubility or off-target effects.

Biologische Aktivität

N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide, a compound characterized by its unique chemical structure, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including case studies and relevant data.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

- Chemical Formula : C16H13F4N2O

- CAS Number : 1227594-89-9

The presence of fluorine atoms and a pyridine moiety in its structure contributes to its unique pharmacological properties.

Research indicates that this compound exhibits multiple mechanisms of action, primarily through interactions with specific biological targets. These interactions can influence various cellular pathways, making this compound a candidate for therapeutic applications.

Biological Activities

- Antiviral Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of influenza virus replication | |

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anti-inflammatory | Modulation of cytokine production |

Case Study: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against various strains of the influenza virus. The results indicated that the compound significantly reduced viral titers in infected cell cultures, showcasing its potential as an antiviral therapeutic agent.

Case Study: Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial properties of the compound against several bacterial strains. The results demonstrated that it exhibited substantial antibacterial activity, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to leading antibiotics.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(pyridin-2-yloxy)benzamide, and what hazards require mitigation?

- Methodological Answer : The synthesis involves sequential coupling reactions. First, O-benzyl hydroxylamine hydrochloride reacts with a fluorinated benzoyl chloride derivative (e.g., p-trifluoromethyl benzoyl chloride) in dichloromethane with a base like K₂CO₃ to form intermediates . Hazard mitigation includes strict inert atmosphere handling (e.g., Schlenk flasks) due to moisture-sensitive reagents and thermal instability of intermediates. Sodium pivalate must be anhydrous to avoid side reactions .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Methodological Answer : The -CF₃ group enhances lipophilicity and metabolic stability, as seen in similar benzamide derivatives . To quantify this, calculate logP values (e.g., using ChemDraw or ACD/Labs software) and compare with non-fluorinated analogs. Additionally, perform differential scanning calorimetry (DSC) to assess thermal stability, as -CF₃-containing compounds often decompose above 200°C .

Q. What analytical techniques are essential for verifying the compound’s structural integrity?

- Methodological Answer : Use a combination of ¹H/¹⁹F NMR to confirm fluorinated aromatic positions and pyridyloxy linkages. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallinity analysis, powder X-ray diffraction (PXRD) is recommended, referencing patterns from structurally similar COF frameworks .

Advanced Research Questions

Q. How can researchers optimize reaction yields when intermediates are prone to decomposition?

- Methodological Answer : For thermally unstable intermediates (e.g., compound 3 in ), use low-temperature reaction conditions (0–5°C) and minimize exposure to light. Employ continuous flow reactors to reduce residence time and improve purity . Monitor decomposition via TLC or in-situ IR spectroscopy to adjust reaction parameters dynamically.

Q. What strategies resolve contradictions in mutagenicity data for trifluoromethyl benzamide derivatives?

- Methodological Answer : If Ames test results conflict (e.g., low mutagenicity in one study vs. high in another), conduct dose-response assays across multiple bacterial strains (TA98, TA100) with metabolic activation (S9 mix). Cross-validate with computational toxicity models like Derek Nexus to identify structural alerts .

Q. How can computational modeling guide the design of analogs with improved target binding?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the parent compound’s crystal structure (if available) to identify key interactions. For example, the pyridin-2-yloxy group may form hydrogen bonds with kinase active sites. Use quantum mechanical calculations (DFT) to optimize substituent electronic effects on binding affinity .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic (PK) profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.